molecular formula C19H18N2O2 B12963669 4,4'-(2-Amino-4-ethylpyridine-3,5-diyl)diphenol

4,4'-(2-Amino-4-ethylpyridine-3,5-diyl)diphenol

Cat. No.: B12963669
M. Wt: 306.4 g/mol
InChI Key: YBTWUDMFWKOPHT-UHFFFAOYSA-N
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Description

4,4’-(2-Amino-4-ethylpyridine-3,5-diyl)diphenol is an organic compound with a complex structure that includes both pyridine and phenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2-Amino-4-ethylpyridine-3,5-diyl)diphenol typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-4-ethylpyridine with phenol derivatives under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,4’-(2-Amino-4-ethylpyridine-3,5-diyl)diphenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenol groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated phenols in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones.

Scientific Research Applications

4,4’-(2-Amino-4-ethylpyridine-3,5-diyl)diphenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4,4’-(2-Amino-4-ethylpyridine-3,5-diyl)diphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid
  • 4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol
  • 4,4’-(1,3-Adamantanediyl)diphenol

Uniqueness

4,4’-(2-Amino-4-ethylpyridine-3,5-diyl)diphenol is unique due to its specific combination of pyridine and phenol groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

4-[6-amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl]phenol

InChI

InChI=1S/C19H18N2O2/c1-2-16-17(12-3-7-14(22)8-4-12)11-21-19(20)18(16)13-5-9-15(23)10-6-13/h3-11,22-23H,2H2,1H3,(H2,20,21)

InChI Key

YBTWUDMFWKOPHT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=C1C2=CC=C(C=C2)O)N)C3=CC=C(C=C3)O

Origin of Product

United States

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